molecular formula C13H22N2 B3161343 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline CAS No. 869943-63-5

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline

Cat. No. B3161343
CAS RN: 869943-63-5
M. Wt: 206.33 g/mol
InChI Key: LFZQUASVCQIKLJ-UHFFFAOYSA-N
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Description

“4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline” is a chemical compound with the molecular formula C13H22N2 . It is used in various applications, including as a reagent in pharmaceutical synthesis .


Molecular Structure Analysis

The molecular structure of “4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline” involves a total of 45 bonds. There are 18 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of Heterocyclic Compounds : A study described the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, starting from 2,4-dimethylaniline. This process involves N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization, showcasing the compound's utility in complex heterocyclic synthesis (Vaid et al., 2014).

  • Formation of Schiff Bases : Another research focused on molecular structures derived from 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline synthesized via Schiff bases reduction route. These compounds serve as important starting materials for synthesizing azo dyes and dithiocarbamate, highlighting the versatility of dimethylaniline derivatives in producing significant industrial and research chemicals (Ajibade & Andrew, 2021).

Inhibitory Activity Studies

  • Small-Molecule Inhibitors of the F-Box Protein : An intriguing application involves the synthesis of a tetrahydropyran derivative from 4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline, which was reported to disrupt the SCFSKP2 E3 ligase complex. This study contributes to the understanding of molecular inhibitors and their development for therapeutic purposes, showcasing the biomedical applications of dimethylaniline derivatives (Shouksmith et al., 2015).

Corrosion Inhibition

  • Density Functional Theory (DFT) Study : The DFT study of new bipyrazole derivatives, including those derived from dimethylaniline, elucidated their potential activity as corrosion inhibitors. This research underscores the compound's application in materials science, particularly in protecting metals against corrosion, thereby extending the lifespan of industrial materials (Wang et al., 2006).

properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZQUASVCQIKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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